1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. Anthraquinones are a class of organic compounds that have been extensively studied for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as vanadium pentoxide (V2O5) in a gas-phase fixed-bed oxidation process . Another method involves the liquid-phase oxidation of anthracene in the presence of nitric acid and a solvent like trichlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the KF–NaF-mediated condensation reaction, which provides the compound in significant yields from readily available precursors .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox flow batteries.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various alkylamines for substitution reactions .
Major Products Formed
Major products formed from these reactions include hydroxyanthraquinone derivatives, which have applications in medicinal chemistry and as intermediates in the synthesis of other complex molecules .
Scientific Research Applications
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent, similar in structure but with different side chains.
Ametantrone: Another anthraquinone derivative with anticancer properties, differing in its substitution pattern.
1,4-Bis(2-(dimethylamino)ethyl)aminoanthracene-9,10-dione: A related compound with similar redox properties but different solubility characteristics.
Uniqueness
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is unique due to its combination of high solubility in polar organic solvents and multiple electrochemically accessible oxidation states, making it particularly suitable for applications in redox flow batteries and as a potential anticancer agent .
Properties
CAS No. |
88476-76-0 |
---|---|
Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-14-22(32-18-16-28(7-3)8-4)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-14H,5-8,15-18H2,1-4H3 |
InChI Key |
WNOAZUFOZKQFQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.